Enantiomer-Dependent Functional Potency at 5-HT2C: (+)-19 vs (-)-19 vs Lorcaserin
The (+)-enantiomer of 5-HT2C agonist-3 ((+)-19) exhibits a functional EC50 of 24 nM in a calcium flux assay, representing a 4.3-fold greater potency than the (-)-enantiomer, which has an EC50 of 103 nM [1]. For comparison, the clinically studied 5-HT2C agonist lorcaserin displays an EC50 of 2.7 nM in a similar functional assay, making it approximately 9-fold more potent than (+)-19, but its selectivity over 5-HT2B is only 121-fold, whereas (+)-19 shows complete selectivity over 5-HT2B [2]. This data underscores the importance of specifying the exact enantiomer for research, as the potency difference directly impacts dosing and receptor occupancy calculations.
| Evidence Dimension | Functional potency (EC50) at human 5-HT2C receptor |
|---|---|
| Target Compound Data | 5-HT2C agonist-3 ((+)-19): EC50 = 24 nM; (-)-5-HT2C agonist-3 ((-)-19): EC50 = 103 nM |
| Comparator Or Baseline | Lorcaserin: EC50 = 2.7 nM; 5-HT (endogenous ligand): EC50 = 0.18 nM |
| Quantified Difference | (+)-19 is 4.3-fold more potent than (-)-19; (+)-19 is 8.9-fold less potent than lorcaserin; (-)-19 is 38-fold less potent than lorcaserin. |
| Conditions | Calcium flux assay in HEK293 cells expressing human 5-HT2C receptors. |
Why This Matters
Selecting the correct enantiomer based on its specific EC50 is crucial for accurate dose-response studies and for benchmarking against established 5-HT2C agonists like lorcaserin.
- [1] Zhang G, Cheng J, McCorvy JD, Lorello PJ, Caldarone BJ, Roth BL, Kozikowski AP. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. J Med Chem. 2017 Jul 27;60(14):6273-6288. View Source
- [2] Thomsen WJ, Grottick AJ, Menzaghi F, Reyes-Saldana H, Espitia S, Yuskin D, Whelan K, Martin M, Morgan M, Chen W, Al-Shamma H, Smith B, Chalmers D, Behan D. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. J Pharmacol Exp Ther. 2008 May;325(2):577-87. View Source
